molecular formula C11H19NO3 B1284431 2-Acetamidonon-8-enoic acid CAS No. 924309-93-3

2-Acetamidonon-8-enoic acid

Cat. No.: B1284431
CAS No.: 924309-93-3
M. Wt: 213.27 g/mol
InChI Key: ZVOCMVHWFJWMEB-UHFFFAOYSA-N
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Description

2-Acetamidonon-8-enoic acid is an organic compound with the molecular formula C11H19NO3 It is a derivative of nonenoic acid, featuring an acetamido group at the second position

Scientific Research Applications

2-Acetamidonon-8-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The safety information for 2-Acetamidonon-8-enoic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 2-Acetamidonon-8-enoic acid involves the hydrolysis of ethyl acetosuccinate to obtain acetylsuccinic acid, followed by N-acetylation to produce the target compound . Another method includes the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidonon-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Acetamidonon-8-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-8-nonenoic acid: This compound is structurally similar but may have different reactivity and applications.

    Acetylsuccinic acid: A precursor in the synthesis of 2-Acetamidonon-8-enoic acid.

    Diethyl acetamidomalonate: Used in the amidomalonate synthesis route.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its acetamido group and nonenoic acid backbone make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-acetamidonon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOCMVHWFJWMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586517
Record name 2-Acetamidonon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924309-93-3
Record name 2-Acetamidonon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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